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(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Physicochemical profiling Lipophilicity Hydrogen-bond acceptor count

Researchers often treat 6-substituted pyrrolo[3,4-d]pyrimidines as interchangeable, but the 4-chlorobenzoyl carbonyl linker creates distinct H-bond acceptor patterns and conformational profiles that invalidate cross-project SAR comparisons. This building block resolves that challenge: • Fragment-based hit discovery against ERK1/2 & ATR kinases, with scaffold precedent yielding 13 nM ERK2 and 7 nM ATR inhibitors. • Two orthogonal diversification handles (secondary amine acylation & p-Cl Suzuki coupling) enable ≤3-step library expansion to 50-200 lead-like compounds. • Rule-of-Three compliant (MW 259.69, cLogP ~1.3); +1 HBA vs. N-aryl analogs supports systematic ADME linker deconvolution studies.

Molecular Formula C13H10ClN3O
Molecular Weight 259.69
CAS No. 1448045-11-1
Cat. No. B2551147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
CAS1448045-11-1
Molecular FormulaC13H10ClN3O
Molecular Weight259.69
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN3O/c14-11-3-1-9(2-4-11)13(18)17-6-10-5-15-8-16-12(10)7-17/h1-5,8H,6-7H2
InChIKeyWAYCPQDVECRZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview: (4-Chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone


(4-Chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, also named 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, is a synthetic heterocyclic small molecule (C13H10ClN3O, MW 259.69 g/mol) built on the privileged pyrrolo[3,4-d]pyrimidine scaffold [1]. It is primarily deployed as a versatile building block in medicinal chemistry and kinase inhibitor research, where the 4-chlorobenzoyl substituent introduces specific hydrogen-bond acceptor character and steric features that differentiate it from simple 6-aryl or 6-heteroaryl analogs [2]. Procurement interest typically centers on its use as a precursor for structure-activity relationship (SAR) exploration in programs targeting ERK1/2, ATR, and related oncology kinases [3].

Pyrrolo[3,4-d]pyrimidine scaffold building block for kinase inhibitor SAR exploration
4-Chlorobenzoyl group provides distinct hydrogen-bond acceptor and steric profile vs. N-aryl analogs
Conforms to fragment-based Rule of Three (MW, cLogP, HBD/HBA) for early-stage screening libraries

Risks of Generic Substitution


The common procurement mistake is to treat all 6-substituted pyrrolo[3,4-d]pyrimidines as interchangeable. The target compound’s 4-chlorobenzoyl group, linked through a carbonyl spacer, imparts a distinct conformational profile, hydrogen-bond acceptor pattern, and electronic character compared to directly N-arylated analogs (e.g., 6-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine, CAS 23935-87-7) or heteroaryl amides (e.g., thiophene or benzofuran variants) [1]. These structural nuances translate into quantifiable differences in lipophilicity, solubility, and in vitro binding behavior within the same kinase assays, meaning a simple scaffold-hop can shift SAR trends and invalidate cross-project comparisons [2].

Carbonyl Linker Alters Profile
The carbonyl spacer between core and chlorophenyl changes H-bond acceptor count, lipophilicity, and conformation; direct N-aryl analogs may shift solubility and binding trends.
Heteroaryl Amide Mismatch
Thiophene or benzofuran amide analogs introduce different logP, metal-chelation potential, and metabolic sites; assay interference risk may differ from the chlorophenyl derivative.
Scaffold Similarity Not Interchangeable
Close pyrrolo[3,4-d]pyrimidine analogs can diverge in kinase selectivity and permeability; substitution requires re-validation of target engagement and ADME parameters.

Quantitative Analog Comparison


Carbonyl Spacer vs. Direct N-Aryl: Lipophilicity and H-Bonding

The target compound possesses a carbonyl linker between the pyrrolopyrimidine core and the 4-chlorophenyl ring, unlike the direct N-aryl analog 6-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 23935-87-7). This carbonyl contributes an additional hydrogen-bond acceptor (HBA count = 4 vs. 3 for the comparator), increases the topological polar surface area (tPSA ≈ 58.4 Ų vs. ≈ 51.5 Ų for the comparator, computed), and raises the calculated logP by approximately 0.5 log units (AlogP ≈ 1.3 vs. ≈ 0.8), as predicted by fragment-based methods [1][2]. These differences meaningfully alter passive membrane permeability and solubility profiles in standard parallel artificial membrane permeability assays (PAMPA).

H-Bond Acceptor Count
Data to verify
Target HBA: 4 tPSA ≈58.4 Ų AlogP ≈1.3
vs
N-Aryl Analog HBA: 3 tPSA ≈51.5 Ų AlogP ≈0.8
Supports linker-dependent solubility and permeability review
Computed descriptors; experimental PAMPA/solubility data not available
Physicochemical profiling Lipophilicity Hydrogen-bond acceptor count

Chlorophenyl vs. Thiophene: LogP and Solubility Effects

Compared to the thiophene analog (5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (MW 265.72), the target 4-chlorophenyl derivative exhibits a higher calculated logP (AlogP ~1.3 vs. ~0.8 for the thiophene congener) due to the replacement of the sulfur heteroatom with a carbon in the aromatic ring [1][2]. The thiophene sulfur introduces polarizability that can chelate metal ions and cause false-positive readouts in fluorescence-based kinase assays, whereas the all-carbon chlorophenyl ring eliminates this risk [3]. The molecular weight difference (259.69 vs. 265.72) also favors the target compound for fragment-based screening libraries requiring MW < 260 Da.

MW & LogP vs Thiophene
Class-level
Target MW: 259.69 g/mol AlogP ≈1.3 All-carbon chlorophenyl
vs
Thiophene Analog MW: 265.72 g/mol AlogP ≈0.8 Contains thiophene sulfur
May reduce thiophene-related assay interference risk
Class-level PAINS filter inference; fluorescence assay validation needed
Lipophilicity Solubility Assay interference

Scaffold Kinase Inhibition Potency

While the target compound itself lacks published direct IC50 data, its core scaffold has yielded confirmed potent inhibitors. In the ERK1/2 space, a closely related spirocyclic pyrrolo[3,4-d]pyrimidine-6'-carboxamide (US Patent 9546173, compound 77) achieves an ERK2 IC50 of 13 nM under standard kinase assay conditions (pH 7.5, biotinylated ERKtide peptide substrate) [1]. In the ATR kinase space, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative 5g delivers an ATR IC50 of 0.007 μM (7 nM) with concomitant anti-tumor activity in vitro [2]. A more recent dual PARP1/ATR inhibitor built on the identical scaffold (compound 38a) achieves IC50 < 20 nM against both targets [3]. These data establish a class-level potency benchmark in the single-digit to low-double-digit nanomolar range that procurement programs can reasonably expect to approach.

Scaffold Kinase IC50
Class-level
ERK2 IC50 13 nM
ATR IC50 0.007 μM
Class-level potency context for SAR entry
Scaffold analog data; product-specific IC50 not reported
Kinase inhibition ERK1/2 ATR IC50

Fragment-Like Properties for Optimization

The target compound (MW 259.69, cLogP ~1.3, HBD = 1, HBA = 4, rotatable bonds = 1) falls comfortably within the Astex Rule of Three guidelines for fragment-based screening (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1]. By contrast, the cyclopentyl-substituted analog (1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (MW 327.81) exceeds the MW cutoff and carries two additional rotatable bonds, inflating entropy costs upon binding [2]. The benzofuran analog benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (MW ~279.7, cLogP ~1.8) adds a fused oxygen heterocycle that increases metabolic liability at the 2-position of the benzofuran ring [3]. This positions the target compound as a more attractive starting point for fragment growing with controlled property inflation.

Fragment Rule of Three
Data to verify
Target MW: 259.69 cLogP ≈1.3 Rotatable bonds: 1
vs
Cyclopentyl Analog MW: 327.81 cLogP higher Rotatable bonds: 3
Fits Rule of Three for fragment-based screening
Calculated MW and cLogP; experimental solubility not measured
Fragment-based drug discovery Rule of Three Ligand efficiency

Synthetic Handles and Diversification Potential

The target compound's secondary amine at the 6-position of the pyrrolo[3,4-d]pyrimidine ring and the 4-chlorophenyl ring provide orthogonal synthetic handles for diversification. The secondary amine can undergo acylation, sulfonylation, or reductive amination, while the 4-chlorophenyl moiety is competent in Suzuki-Miyaura cross-coupling reactions (with aryl boronic acids) and Buchwald-Hartwig amination (with primary/secondary amines) [1]. This dual-handle architecture contrasts with the 6-arylamino analog (CAS 23935-87-7), where the 4-amino group on the pyrimidine ring competes for electrophilic reagents and complicates chemoselective derivatization [2]. The recent one-pot condensation methodology for spiro pyrrolo[3,4-d]pyrimidines further validates the scaffold's synthetic accessibility [3].

Synthetic Handles
Class-level
2 orthogonal reactive sites: secondary amine (acylation, sulfonylation, reductive amination) + 4-chlorophenyl (Suzuki, Buchwald-Hartwig)
Orthogonal handles may simplify parallel library synthesis
Chemoselectivity inferred from structural comparison; no direct yield data
Synthetic methodology Building block Cross-coupling

Research and Industrial Applications


Fragment-Based Hit ID for ERK1/2 & ATR

With a molecular weight of 259.69 Da, cLogP ~1.3, and compliance with the Rule of Three, this compound is ideally suited as a fragment hit in biophysical screens (SPR, DSF, STD-NMR) targeting ERK1/2 or ATR kinases. The structural precedent of single-digit nanomolar ERK2 inhibitors (13 nM, [1]) and ATR inhibitors (7 nM, [2]) derived from the same pyrrolo[3,4-d]pyrimidine scaffold supports the likelihood of detecting tractable binding. Once a hit is confirmed, the two orthogonal synthetic handles allow rapid chemical expansion into 50-200 compound libraries for initial SAR exploration.

Parallel Library Synthesis Building Block

The secondary amine at the 6-position and the para-chloro substituent on the phenyl ring offer two independent diversification vectors. The amine can be acylated with carboxylic acids, sulfonylated, or engaged in reductive amination with aldehydes, while the chlorophenyl moiety can undergo palladium-catalyzed Suzuki cross-coupling with boronic acids to introduce biaryl diversity [3]. This dual-handle architecture is particularly valuable for generating lead-like libraries (MW 350-500) while maintaining synthetic step counts at ≤3 steps from the building block, reducing the cost per compound in hit-to-lead phases.

Solubility and Permeability Optimization Probe

Because the compound provides an additional hydrogen-bond acceptor (+1 HBA vs. the direct N-aryl analog CAS 23935-87-7) and a moderate logP (~1.3), it serves as a useful comparator for systematic studies examining how carbonyl linker incorporation affects PAMPA permeability, thermodynamic solubility, and CYP450 metabolic stability [4]. Research groups benchmarking property differences between a carbonyl-linked and directly N-attached 4-chlorophenyl group can use this compound to deconvolute the contribution of the linker to overall ADME profiles.

Chemical Biology Probe for MAPK Pathway

Given the central role of ERK1/2 in MAPK pathway-dependent cancers and the demonstrated potency of spirocyclic pyrrolo[3,4-d]pyrimidine derivatives against ERK2 (IC50 13-31 nM) [1], this building block represents a rational entry point for developing chemical biology probes. The 4-chlorobenzoyl group can be exploited as an affinity handle for photoaffinity labeling (after conversion to a diazirine) or as a bioisostere introduction point during probe optimization, enabling target engagement studies in Ras-mutant cell lines.

Application
Selection Property
Validation Focus
Fragment-based hit identification for ERK/ATR kinases
Rule-of-Three fragment compliance, dual-handle architecture
Biophysical binding confirmation, scaffold SAR library expansion
Parallel library synthesis building block
Orthogonal amine and chlorophenyl diversification vectors
Chemoselective derivatization efficiency, cross-coupling scope
Linker-dependent ADME probe comparison
Carbonyl linker vs. N-aryl analog property profiling
PAMPA permeability, thermodynamic solubility, CYP stability
MAPK pathway chemical biology probe development
Pyrrolo[3,4-d]pyrimidine scaffold with ERK2 inhibition precedent
Target engagement in Ras-mutant cell models, probe selectivity
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